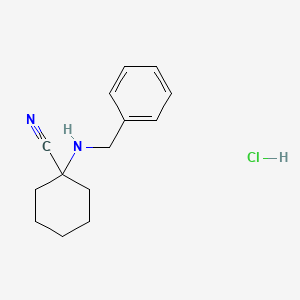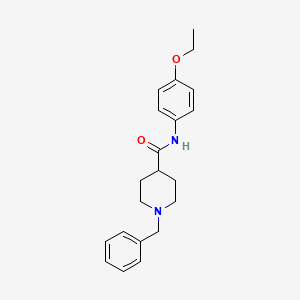
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic effects. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
科学的研究の応用
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and drug addiction. 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders. It has also been found to reduce cocaine self-administration in rats, suggesting its potential use as a treatment for drug addiction.
作用機序
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR7 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the activity of this receptor, 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters in the brain, which can lead to changes in behavior and cognitive function. It has been found to increase the release of GABA in the prefrontal cortex, which is involved in the regulation of anxiety and mood. It has also been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
実験室実験の利点と制限
One of the advantages of using 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and animal strain, which need to be carefully controlled in experiments.
将来の方向性
There are several future directions for research on 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide. One area of interest is its potential use as a treatment for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as its optimal dosing and administration. Another area of research is the development of more selective and potent mGluR7 antagonists, which can provide greater specificity and efficacy in modulating neurotransmitter release. Finally, studies are needed to further elucidate the mechanisms underlying the effects of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide on neurotransmitter release and behavior, which can provide insights into the pathophysiology of neurological and psychiatric disorders.
合成法
The synthesis of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide involves the reaction between 3-phenylisoxazole-4-carboxylic acid and N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide as a white crystalline solid with a melting point of 143-145°C.
特性
IUPAC Name |
5-methyl-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAMIVNVXVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6104352 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)